molecular formula C17H11Cl2NO5 B5361126 (E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid

Cat. No.: B5361126
M. Wt: 380.2 g/mol
InChI Key: OSNQYVHJZSVPAH-WLRTZDKTSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the benzodioxole and dichlorobenzoyl intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Preparation of Dichlorobenzoyl Intermediate: This step involves the chlorination of benzoic acid to introduce the dichloro substituents.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and dichlorobenzoyl intermediates through a condensation reaction, typically using a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid is unique due to its combination of a benzodioxole ring and a dichlorobenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO5/c18-10-2-3-11(12(19)7-10)16(21)20-13(17(22)23)5-9-1-4-14-15(6-9)25-8-24-14/h1-7H,8H2,(H,20,21)(H,22,23)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNQYVHJZSVPAH-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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